3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-amine
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Overview
Description
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-amine is an organic compound that belongs to the class of phenylpropenes It is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-amine typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with an appropriate amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted phenylpropenes.
Scientific Research Applications
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal properties .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Uniqueness
3-(4-Ethoxy-3-methoxyphenyl)prop-2-en-1-amine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO2/c1-3-15-11-7-6-10(5-4-8-13)9-12(11)14-2/h4-7,9H,3,8,13H2,1-2H3/b5-4+ |
InChI Key |
MDJBFHSWYOWMHM-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/CN)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CCN)OC |
Origin of Product |
United States |
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